2-Phenyl-1-(5-phenyl-1H-tetrazol-1-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2-Phenyl-1-(5-phenyl-1H-tetrazol-1-yl)cyclopropane-1-carboxylic acid is a complex organic compound that features a cyclopropane ring, a tetrazole ring, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of azides and nitriles under specific conditions to form the tetrazole ring . The cyclopropane ring can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as click chemistry, which is known for its efficiency and selectivity, can be employed . The use of environmentally friendly solvents and conditions is also a consideration in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(5-phenyl-1H-tetrazol-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-Phenyl-1-(5-phenyl-1H-tetrazol-1-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(5-phenyl-1H-tetrazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its tetrazole and phenyl groups. These interactions can influence various biological pathways, potentially leading to therapeutic effects . The compound’s ability to form stable complexes with metals and other molecules also contributes to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but contains a thiol group instead of a carboxylic acid.
5-Phenyl-2H-tetrazole: Lacks the cyclopropane ring and has different reactivity and properties.
Uniqueness
2-Phenyl-1-(5-phenyl-1H-tetrazol-1-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane and tetrazole rings, which impart distinct chemical and physical properties. This combination of structural features makes it a versatile compound for various applications .
Properties
CAS No. |
62567-61-7 |
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Molecular Formula |
C17H14N4O2 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
2-phenyl-1-(5-phenyltetrazol-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C17H14N4O2/c22-16(23)17(11-14(17)12-7-3-1-4-8-12)21-15(18-19-20-21)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,22,23) |
InChI Key |
YJBIZNVSKJWGGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C(=O)O)N2C(=NN=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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